Molecular Weight Differentiation: (7-Bromoquinazolin-2-yl)methanol vs. Non-Brominated Quinazolin-2-ylmethanol
The presence of a bromine atom at C7 increases the molecular weight of (7-bromoquinazolin-2-yl)methanol by approximately 79 g/mol compared to the non-brominated analog quinazolin-2-ylmethanol, directly impacting calculated LogP and solubility parameters . The molecular formula of the target compound is C9H7BrN2O (MW 239.1 g/mol) versus C9H8N2O (MW 160.17 g/mol) for quinazolin-2-ylmethanol . This mass difference corresponds to the atomic weight of bromine and indicates the presence of a heavy halogen that enhances the compound's utility in X-ray crystallography (anomalous scattering) and mass spectrometry tracking during metabolic studies .
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 239.1 g/mol (C9H7BrN2O) |
| Comparator Or Baseline | Quinazolin-2-ylmethanol: 160.17 g/mol (C9H8N2O); 7-Bromoquinazoline: 209.04 g/mol (C8H5BrN2) |
| Quantified Difference | +78.93 g/mol vs. non-brominated analog; +30.06 g/mol vs. 7-bromoquinazoline (due to CH2O vs. H substitution) |
| Conditions | Calculated from molecular formulae; CymitQuimica and Sigma-Aldrich product data |
Why This Matters
The higher molecular weight and the presence of a heavy atom (Br) confer advantages in crystallographic phasing and mass spectrometric detection, while the additional hydroxymethyl group provides a hydrogen-bond donor/acceptor not present in 7-bromoquinazoline, enhancing aqueous solubility potential.
